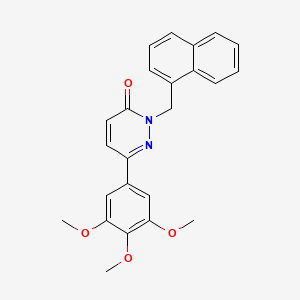

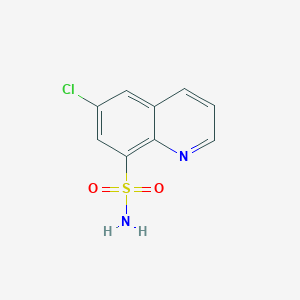

![molecular formula C14H13ClN2O2S B2362429 Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate CAS No. 344281-95-4](/img/structure/B2362429.png)

Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate is a chemical compound with the molecular formula C14H13ClN2O2S . It is used as a reagent in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C14H13ClN2O2S . This indicates that it contains 14 carbon atoms, 13 hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.34±0.1 g/cm3 and a predicted boiling point of 455.2±35.0 °C . Its molecular weight is 308.78 .科学的研究の応用

Multicomponent Synthesis Applications

Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate is utilized in multi-component synthetic processes. For instance, a study by Raja and Perumal (2006) illustrates its use in the synthesis of diastereomers of tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones through a tandem Mannich-enamine-substitution sequence (Raja & Perumal, 2006).

Antibacterial Activity

This compound serves as a precursor in synthesizing compounds with antibacterial properties. A study by Siddiqui et al. (2014) mentions the derivation of N-substituted-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides from ethyl 2-(4-chlorophenoxy)acetate, which exhibited significant antibacterial activity (Siddiqui et al., 2014).

Applications in Horticulture

The compound finds applications in horticulture as well. Larsen's 1979 study describes the use of Ethyl 5-(4-chlorophenyl)-2H-tetrazole-2-acetate in stimulating lateral branching in apple and pear trees (Larsen, 1979).

Kinetic Studies

It is also involved in kinetic studies, like the one conducted by Padmini et al. (2016), which explored the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate in aqueous perchloric acid medium (Padmini, Manju & Sateesh, 2016).

Cytotoxicity Studies

In pharmacological research, it's used in cytotoxicity studies. Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate and examined their cytotoxicity against various cancer cell lines (Stolarczyk et al., 2018).

Reactions in Organic Synthesis

The compound is instrumental in reactions in organic synthesis, as shown by Campaigne et al. (1981), who discussed the condensation of ethyl 4-chloroacetoacetate with 4-amino-6-hydroxy-2-pyrimidinethiol, leading to ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate (Campaigne, Folting, Huffman & Selby, 1981).

Nucleophilic Reactions

It is also used in nucleophilic reactions, as detailed by Llamas et al. (1986), who described the conversion of N-Ethyl-5-phenylisoxazolium-3′-sulfonate to keto ketenimine, demonstrating its reactivity with various nucleophilic side chains of proteins (Llamas, Owens, Blakeley & Zerner, 1986).

作用機序

特性

IUPAC Name |

ethyl 2-[5-(3-chlorophenyl)pyrimidin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c1-2-19-13(18)9-20-14-16-7-11(8-17-14)10-4-3-5-12(15)6-10/h3-8H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOLKJSWQVQIIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(C=N1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2362346.png)

![Ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2362347.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2362350.png)

![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone](/img/structure/B2362351.png)

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2362355.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide](/img/structure/B2362356.png)

![3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid](/img/structure/B2362358.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2362360.png)